molecular formula C15H9F3N2S B12857641 2-(2,4-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole

2-(2,4-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole

Cat. No.: B12857641
M. Wt: 306.31 g/mol
InChI Key: JGIKLBSLJAOJCJ-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole is an organofluorine compound known for its unique chemical structure and properties. This compound is part of the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of fluorine atoms in the phenyl rings enhances its chemical stability and reactivity, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole typically involves the reaction of 2,4-difluoroaniline with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction conditions usually involve refluxing the mixture in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,4-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole is unique due to the specific arrangement of fluorine atoms in its structure, which enhances its chemical stability and reactivity. This unique structure allows it to interact with biological targets in a distinct manner compared to other similar compounds, making it a valuable compound for various research applications .

Properties

Molecular Formula

C15H9F3N2S

Molecular Weight

306.31 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-4-(3-fluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C15H9F3N2S/c16-10-3-1-2-9(6-10)14-8-21-15(20-14)19-13-5-4-11(17)7-12(13)18/h1-8H,(H,19,20)

InChI Key

JGIKLBSLJAOJCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CSC(=N2)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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